4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide
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Overview
Description
4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of the thiazole intermediate with a fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, potentially inhibiting their activity or modulating their function. The fluorinated aromatic rings and thiazole moiety play a crucial role in these interactions by providing specific binding affinities and electronic properties .
Comparison with Similar Compounds
Similar Compounds
4-fluorophenyl derivatives: Compounds with similar fluorinated aromatic rings.
Thiazole derivatives: Compounds containing the thiazole ring structure.
Sulfonamides: Compounds with the sulfonamide functional group.
Uniqueness
4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of multiple fluorine atoms, a thiazole ring, and a sulfonamide group makes it distinct from other compounds with only one or two of these features .
Properties
IUPAC Name |
4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2S2/c1-12-11-16(7-8-17(12)21)27(24,25)22-10-9-18-13(2)23-19(26-18)14-3-5-15(20)6-4-14/h3-8,11,22H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTSEZUEKAMHEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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